Cas no 1354920-19-6 (4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine)

4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring substituted phenyl rings and an amine group, offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. The compound exhibits stability under standard conditions, facilitating handling and storage. Its distinct substitution pattern may contribute to selective binding properties, which could be explored in the development of biologically active molecules. The presence of electron-donating groups (methyl and methoxy) enhances its reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions, broadening its utility in organic synthesis.
4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine structure
1354920-19-6 structure
Product name:4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
CAS No:1354920-19-6
MF:C19H19N3O
MW:305.373664140701
MDL:MFCD21335780
CID:5188965

4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
    • 2-Pyrimidinamine, 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)-
    • MDL: MFCD21335780
    • Inchi: 1S/C19H19N3O/c1-12-8-9-14(13(2)10-12)16-11-17(22-19(20)21-16)15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H2,20,21,22)
    • InChI Key: QOKKWDKQKOYJPK-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC=CC=C2OC)=CC(C2=CC=C(C)C=C2C)=N1

4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB422535-5 g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
1354920-19-6
5g
€935.60 2023-04-24
abcr
AB422535-5g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine; .
1354920-19-6
5g
€935.60 2025-02-14
abcr
AB422535-1g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine; .
1354920-19-6
1g
€467.00 2025-02-14
abcr
AB422535-1 g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
1354920-19-6
1g
€467.00 2023-04-24
abcr
AB422535-10 g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
1354920-19-6
10g
€1177.00 2023-04-24
abcr
AB422535-10g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine; .
1354920-19-6
10g
€1177.00 2025-02-14
abcr
AB422535-25g
4-(2,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine; .
1354920-19-6
25g
€1745.00 2025-02-14

Additional information on 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Recent Advances in the Study of 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (CAS: 1354920-19-6)

The compound 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (CAS: 1354920-19-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrimidine derivative has been investigated for its role as a kinase inhibitor, particularly in targeting pathways implicated in cancer and inflammatory diseases. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacological properties, and evaluating its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific tyrosine kinases, which are often dysregulated in various cancers. Structural-activity relationship (SAR) studies have revealed that the 2,4-dimethylphenyl and 2-methoxyphenyl substituents play a critical role in binding affinity and selectivity. Computational docking studies further support these observations, highlighting interactions with key residues in the kinase active site.

In vitro and in vivo studies have demonstrated promising antitumor activity for 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects against a panel of cancer cell lines, including those resistant to conventional therapies. Mechanistic studies indicated that the compound induces apoptosis and cell cycle arrest, likely through modulation of downstream signaling pathways such as PI3K/AKT and MAPK.

Beyond oncology, recent investigations have explored the compound's potential in treating inflammatory and autoimmune disorders. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its ability to suppress pro-inflammatory cytokines, suggesting a possible application in diseases like rheumatoid arthritis. However, further optimization is needed to improve its pharmacokinetic profile and reduce off-target effects.

Despite these advancements, challenges remain in the development of 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through medicinal chemistry strategies. Future research directions may include the synthesis of analogs with enhanced properties and the exploration of combination therapies to maximize therapeutic efficacy.

In conclusion, 4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine represents a promising scaffold for drug development, with applications spanning oncology and immunology. Continued research efforts are essential to fully realize its therapeutic potential and translate preclinical findings into clinical benefits.

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(CAS:1354920-19-6)4-(2,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
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